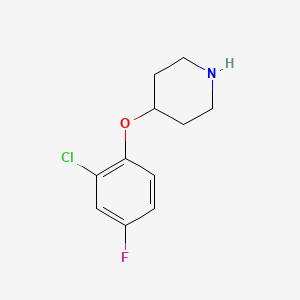

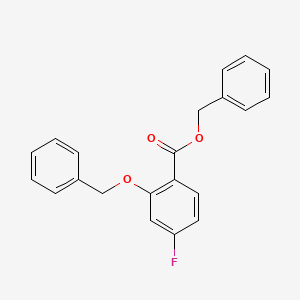

苯甲基4-(4-(2,3-二羟基丙氧基)-苯基)丁基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate, is a chemical entity that appears to be related to a family of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical nature and potential synthesis pathways for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the enantioselective synthesis of a benzyl carbamate derivative is described, which includes an iodolactamization as a key step . This suggests that the synthesis of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate could also involve a sequence of reactions including protection of functional groups, cyclization, and functional group transformations. The synthesis of 4-(4-Phenylbutoxy) benzoic acid, which shares a phenylbutoxy moiety with the compound of interest, was achieved using a 4-step reaction with optimized conditions, indicating that a similar approach might be applicable .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, UV-VIS, and IR . These techniques could be employed to determine the structure of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate. Additionally, computational methods like density functional theory (DFT) have been used to optimize molecular geometries, which could be useful for predicting the structure and properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving similar compounds include acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . Furthermore, alkyl 4-chlorobenzoyloxycarbamates have been used as nitrogen source reagents in aminohydroxylation reactions . These findings suggest that Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate may also undergo specific chemical reactions based on its functional groups, which could be explored to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the solubility of azo-benzoic acids in different solvents and the impact of solvent systems on their behavior were investigated . Similarly, the reactivity of carbamate derivatives under base-free conditions was explored . These studies provide a foundation for understanding how the physical and chemical properties of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate might be analyzed, including its solubility, stability, and reactivity under various conditions.

科学研究应用

抗氧化应用

已经合成了具有受阻酚基和较高分子量(MW)的新型抗氧化剂,显示出增强的热稳定性和保护聚丙烯免受热氧化的有效性。这些化合物进一步表明了苯甲基4-(4-(2,3-二羟基丙氧基)-苯基)丁基氨基甲酸酯在材料科学中的潜在用途,特别是在增强聚合物耐久性和抗降解性方面(姜庆潘、刘乃生和W. Lau,1998)。

治疗阿尔茨海默病的胆碱酯酶抑制剂

对新型胆碱酯酶抑制剂的研究(这对于阿尔茨海默病的治疗至关重要)导致合成了与苯甲基4-(4-(2,3-二羟基丙氧基)-苯基)丁基氨基甲酸酯相关的化合物。这些研究旨在为神经退行性疾病提供新的治疗选择,突出了该化合物在药理学研究中的相关性(J. Kos等人,2021)。

亲水亲脂性质研究

对氟代苯甲基氨基甲酸酯(包括与苯甲基4-(4-(2,3-二羟基丙氧基)-苯基)丁基氨基甲酸酯相关的衍生物)的亲水亲脂性质的研究强调了它们在设计具有抗胆碱酯酶和抗炎活性的药物中的潜在应用。这项研究提供了有关此类化合物的亲脂性如何影响其生物活性的见解,表明它们在药物化学中的用途(蒂莫泰·扬克奇等人,2020)。

合成与生物活性

合成各种化合物(包括在结构上与苯甲基4-(4-(2,3-二羟基丙氧基)-苯基)丁基氨基甲酸酯相关的化合物)以用于潜在的抗炎和抗菌应用,突出了该化合物在药物发现和开发中的重要性。这些研究证明了此类化合物在治疗微生物疾病和炎症中的潜在治疗用途(Asif Husain等人,2005)。

属性

IUPAC Name |

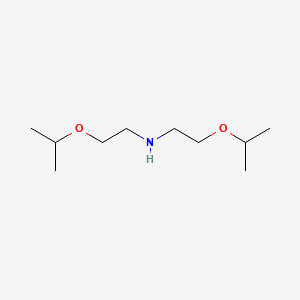

benzyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPHBDBOOGTYRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)